
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxybenzenesulfonamido group attached to a piperazine ring, which is further protected by a tert-butyloxycarbonyl (Boc) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine typically involves multiple steps. One common method starts with the preparation of the intermediate 2-methoxybenzenesulfonyl chloride, which is then reacted with piperazine to form the sulfonamide. The final step involves the protection of the piperazine nitrogen with a Boc group. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are common.
Substitution: Trifluoroacetic acid is often used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 4-(2-Hydroxybenzenesulfonamido)-N-boc-piperazine.
Reduction: Formation of 4-(2-Methoxybenzenesulfonamido)piperazine.
Substitution: Formation of 4-(2-Methoxybenzenesulfonamido)piperazine.
科学的研究の応用
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt the growth and replication of certain microorganisms, making it a potential antibacterial agent.
類似化合物との比較
Similar Compounds
- 4-(2-Methoxybenzenesulfonamido)methylbenzoic acid
- 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
Uniqueness
4-(2-Methoxybenzenesulfonamido)-N-boc-piperazine is unique due to its combination of a piperazine ring and a Boc-protected nitrogen, which provides stability and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
分子式 |
C16H25N3O5S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
tert-butyl 4-[(2-methoxyphenyl)sulfonylamino]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O5S/c1-16(2,3)24-15(20)18-9-11-19(12-10-18)17-25(21,22)14-8-6-5-7-13(14)23-4/h5-8,17H,9-12H2,1-4H3 |
InChIキー |
ATFVMDGEJRTAOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



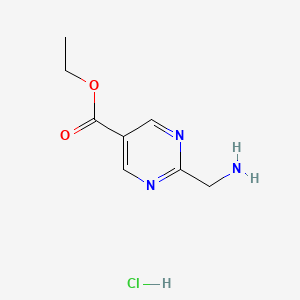
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B12630988.png)
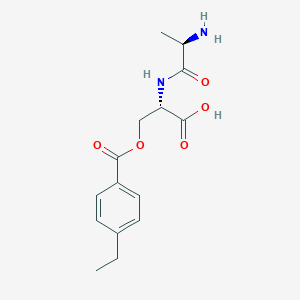
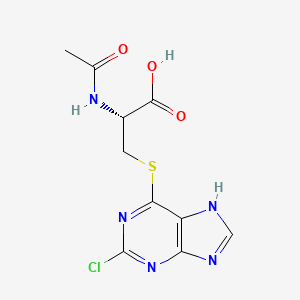
![Decyltris[(propan-2-yl)oxy]silane](/img/structure/B12631002.png)
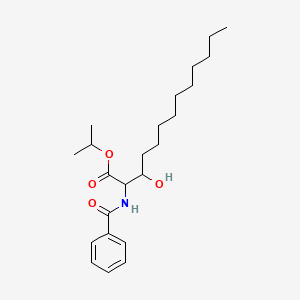
silane](/img/structure/B12631019.png)
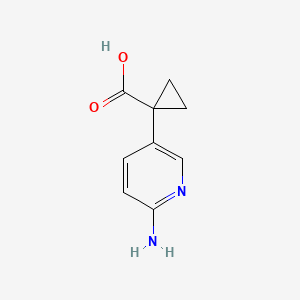
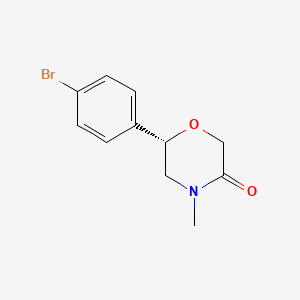
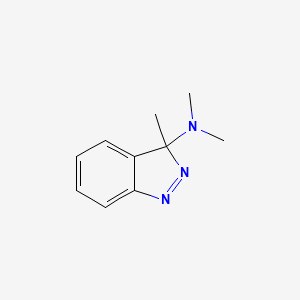
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(3-pyridinyl)-](/img/structure/B12631053.png)
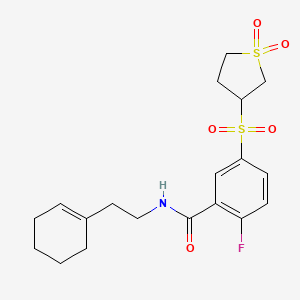
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-](/img/structure/B12631065.png)
